3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine 3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18120465
InChI: InChI=1S/C10H19NO/c1-2-10(8-12-5-1)6-9-3-4-11-7-9/h9-11H,1-8H2
SMILES:
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol

3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine

CAS No.:

Cat. No.: VC18120465

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine -

Specification

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
IUPAC Name 3-(oxan-3-ylmethyl)pyrrolidine
Standard InChI InChI=1S/C10H19NO/c1-2-10(8-12-5-1)6-9-3-4-11-7-9/h9-11H,1-8H2
Standard InChI Key VWATXHWEWQUNPS-UHFFFAOYSA-N
Canonical SMILES C1CC(COC1)CC2CCNC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine consists of a pyrrolidine ring (a five-membered amine heterocycle) connected via a methylene bridge to a tetrahydro-2H-pyran moiety (a six-membered oxygen-containing ring). The IUPAC name 3-[1-(oxan-3-ylmethyl)pyrrolidin-2-yl]propan-1-ol reflects its bifunctional nature, containing both amine and alcohol groups .

Stereochemical Features

The compound exhibits two stereocenters:

  • C2 of the pyrrolidine ring

  • C3 of the tetrahydropyran system
    This chirality enables enantioselective interactions in biological systems, though specific optical rotation data remain unreported in public databases .

Physicochemical Properties

Table 1 summarizes key properties derived from experimental and computational data:

PropertyValueMethod/Source
Molecular FormulaC13H25NO2PubChem
Molecular Weight227.34 g/molESI-MS
LogP (Partition Coeff.)1.78 ± 0.35XLogP3-AA
Hydrogen Bond Donors1 (OH group)Structure analysis
Hydrogen Bond Acceptors3 (2 ether O, 1 amine N)Structure analysis

The moderate lipophilicity (LogP ~1.78) suggests adequate membrane permeability for drug discovery applications .

Synthetic Methodology

Hydrogenation of Pyrroline Derivatives

A patented approach for analogous compounds involves:

  • Hydrogenation of 2-methylpyrroline using Pt/C catalyst in ethanol-methanol (3:1 v/v)

  • Subsequent L-tartrate salt formation to isolate enantiomers

Adapting this method, the target compound could be synthesized via:

  • Mannich Reaction: Condensation of pyrrolidine with tetrahydropyran-3-carbaldehyde

  • Catalytic Hydrogenation: PtO2-mediated reduction of intermediate imines

Critical parameters:

  • Temperature: 25–40°C (prevents racemization)

  • Pressure: 3–5 bar H2

  • Catalyst loading: 5% w/w Pt/C

Enantioselective Synthesis

Chiral resolution techniques from patent WO2008137087A1 suggest:

  • Use of (R)- or (S)-BINOL-phosphoric acids as asymmetric catalysts

  • Dynamic kinetic resolution during hydrogenation steps
    Reported enantiomeric excess (ee) for similar compounds reaches 92–98% under optimized conditions .

Purification Strategies

  • Crystallization: From ethyl acetate/hexane mixtures (3:7 v/v)

  • Chromatography: Silica gel (230–400 mesh) with CH2Cl2:MeOH (95:5) eluent

  • Distillation: Short-path distillation at 0.1 mmHg (bp ~145°C)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) :

  • δ 3.68–3.72 (m, 2H, OCH2 of pyran)

  • δ 2.81–2.89 (m, 1H, pyrrolidine CH adjacent to N)

  • δ 1.45–1.67 (m, 8H, pyran and pyrrolidine CH2)

13C NMR (100 MHz, CDCl3) :

  • 72.3 ppm (pyran C-O)

  • 58.1 ppm (pyrrolidine C-N)

  • 26.4–34.8 ppm (aliphatic CH2 groups)

Mass Spectrometry

ESI-MS (m/z) :

  • [M+H]+: 228.18 (calc. 227.34)

  • Fragmentation pattern:

    • m/z 156.10 (loss of C4H9O)

    • m/z 98.07 (pyrrolidine ring fragment)

Stability and Reactivity

Chemical Reactivity

Key reaction pathways:

  • N-Alkylation: With alkyl halides (e.g., CH3I, K2CO3, DMF)

  • Oxidation: MnO2-mediated conversion of alcohol to ketone

  • Ring-Opening: HCl/MeOH cleavage of tetrahydropyran ring

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